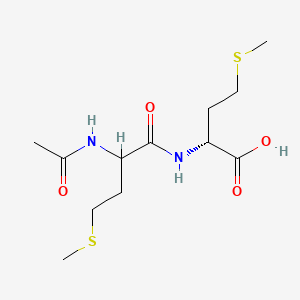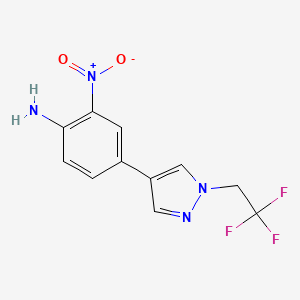
2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline is a compound that features a nitro group, a trifluoroethyl group, and a pyrazolyl group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the nitration of aniline derivatives followed by the introduction of the trifluoroethyl group and the pyrazolyl group through various coupling reactions. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline.
Applications De Recherche Scientifique
2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroethyl and pyrazolyl groups can enhance the compound’s binding affinity and specificity for certain molecular targets, such as enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene
- 1-Methyl-2-nitro-3-(trifluoromethyl)benzene
- 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
Uniqueness
Compared to similar compounds, 2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline is unique due to the presence of both the trifluoroethyl and pyrazolyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and specificity for certain molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H9F3N4O2 |
|---|---|
Poids moléculaire |
286.21 g/mol |
Nom IUPAC |
2-nitro-4-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]aniline |
InChI |
InChI=1S/C11H9F3N4O2/c12-11(13,14)6-17-5-8(4-16-17)7-1-2-9(15)10(3-7)18(19)20/h1-5H,6,15H2 |
Clé InChI |
IQTPNGCILMZDKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CN(N=C2)CC(F)(F)F)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



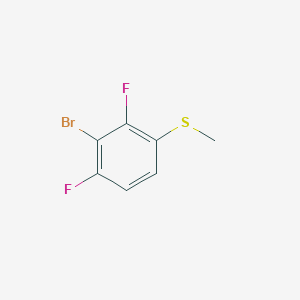
![6-[2-[4-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14764601.png)
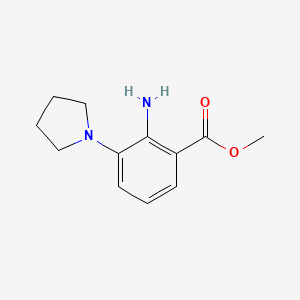
![1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14764611.png)
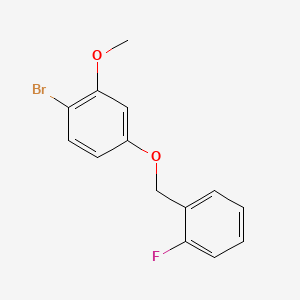
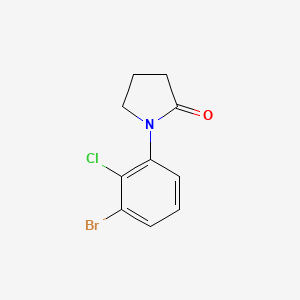
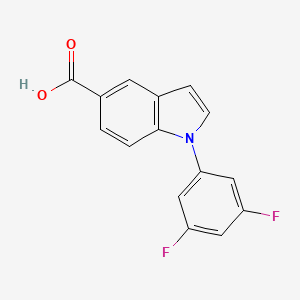
![(2S)-2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide](/img/structure/B14764640.png)
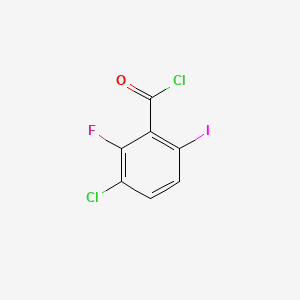
![4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14764655.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14764659.png)

